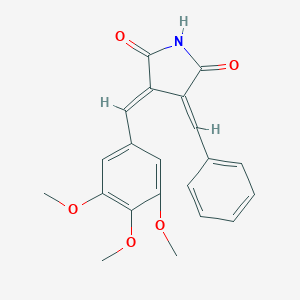
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione: is an organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with benzylidene and trimethoxybenzylidene groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrolidine-2,5-dione derivative. One common method includes the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with the pyrrolidine-2,5-dione under basic conditions to form the desired product.
Industrial Production Methods
On an industrial scale, the synthesis might involve more efficient and scalable methods, such as continuous flow reactions or the use of solid-supported catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, solvent, and catalyst, would be optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene and trimethoxybenzylidene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives. Substitution reactions would introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In synthetic chemistry, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development and biological studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a useful building block for creating new materials with desired properties.
作用機序
The mechanism by which 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione exerts its effects depends on its specific interactions with molecular targets. For instance, if it exhibits anticancer activity, it might interact with cellular proteins involved in cell cycle regulation or apoptosis pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 3-Benzylidene-4-(4-methoxybenzylidene)pyrrolidine-2,5-dione
- 3-Benzylidene-4-(3,4-dimethoxybenzylidene)pyrrolidine-2,5-dione
- 3-Benzylidene-4-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione is unique due to the presence of three methoxy groups on the benzylidene ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
特性
CAS番号 |
152815-51-5 |
|---|---|
分子式 |
C21H19NO5 |
分子量 |
365.4 g/mol |
IUPAC名 |
(3E,4E)-3-benzylidene-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19NO5/c1-25-17-11-14(12-18(26-2)19(17)27-3)10-16-15(20(23)22-21(16)24)9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23,24)/b15-9+,16-10+ |
InChIキー |
YQALUFAJAWGTQV-KAVGSWPWSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=C/C3=CC=CC=C3)\C(=O)NC2=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
同義語 |
3-benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione T 686 T 686, (E,Z)-isomer T 686, (Z,E)-isomer T-686 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















